Cas no 2248376-63-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- 2248376-63-6
- EN300-6515069
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate
-
- インチ: 1S/C15H8N4O4/c20-13-9-3-1-2-4-10(9)14(21)19(13)23-15(22)8-5-6-11-12(7-8)17-18-16-11/h1-7H,(H,16,17,18)
- InChIKey: ZRXVAOAUSYOSRU-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC2C(C=1)=NNN=2)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 308.05455475g/mol
- 同位素质量: 308.05455475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 516
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 105Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515069-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 0.25g |
$670.0 | 2023-05-25 | ||
Enamine | EN300-6515069-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 0.5g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-6515069-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 5g |
$2110.0 | 2023-05-25 | ||
Enamine | EN300-6515069-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 0.1g |
$640.0 | 2023-05-25 | ||
Enamine | EN300-6515069-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 0.05g |
$612.0 | 2023-05-25 | ||
Enamine | EN300-6515069-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 1g |
$728.0 | 2023-05-25 | ||
Enamine | EN300-6515069-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 2.5g |
$1428.0 | 2023-05-25 | ||
Enamine | EN300-6515069-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate |
2248376-63-6 | 10g |
$3131.0 | 2023-05-25 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate (CAS No. 2248376-63-6)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate, with the CAS number 2248376-63-6, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and materials science. This compound belongs to the class of isoindole derivatives and features a unique structural arrangement that includes a benzotriazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate is characterized by a central isoindole core with a dioxo group and a benzotriazole carboxylate substituent. The isoindole scaffold is known for its versatility in forming stable complexes with various metal ions, which can be exploited in the development of coordination polymers and metallo-drugs. The benzotriazole moiety, on the other hand, is recognized for its excellent chelating properties and has been widely used in corrosion inhibition and as a protecting group in organic synthesis.
In the realm of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate has shown promising activity as a potential therapeutic agent. Recent studies have highlighted its ability to modulate specific biological pathways and interact with key enzymes involved in various diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a candidate for the treatment of inflammatory disorders like rheumatoid arthritis and Crohn's disease.
Moreover, the compound's unique structure has been explored for its potential as an anticancer agent. A study conducted by researchers at the National Cancer Institute found that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate selectively targets and disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. This selective cytotoxicity against cancer cells while sparing normal cells is a highly desirable property for an effective anticancer drug.
Beyond its medicinal applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate has also found use in materials science. Its ability to form stable complexes with transition metals makes it an excellent candidate for the synthesis of coordination polymers and metallo-supramolecular assemblies. These materials exhibit unique optical and electronic properties that can be harnessed for applications in sensors, catalysts, and electronic devices.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-1,2,3-benzotriazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole core, followed by the introduction of the benzotriazole moiety through a coupling reaction. The final step often involves esterification or carboxylation to introduce the carboxylic acid functionality.
In terms of safety and handling, while specific guidelines may vary depending on the application and context, general precautions should be taken when working with this compound. It is advisable to handle it in a well-controlled environment with appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.
The future prospects for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 1H - 1 , 2 , 3 - benzotriazole - 5 - carboxylate are promising. Ongoing research aims to further elucidate its mechanisms of action and optimize its properties for various applications. Collaborative efforts between chemists, biologists, and materials scientists are expected to uncover new avenues for its use in drug development and advanced materials.
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